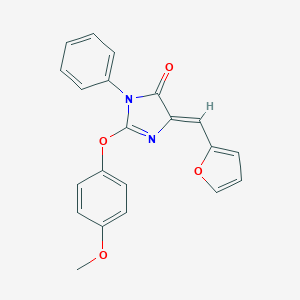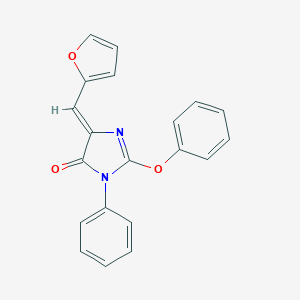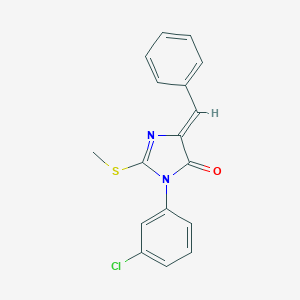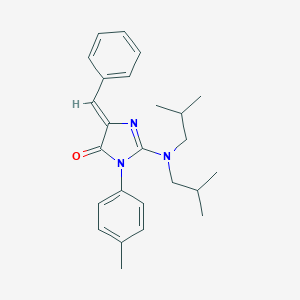![molecular formula C13H24O B295975 Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
Bicyclo[10.1.0]tridecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[10.1.0]tridecan-2-ol, also known as BCTD-ol, is a cyclic alcohol compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Bicyclo[10.1.0]tridecan-2-ol is not fully understood. However, studies have shown that it can interact with various biological targets including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to the estrogen receptor alpha (ERα), a nuclear receptor involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-tumor properties in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bicyclo[10.1.0]tridecan-2-ol in lab experiments is its ability to form stable inclusion complexes with various drugs. This property makes it a potential drug delivery agent for poorly soluble drugs. Another advantage is its ability to act as a chiral ligand for asymmetric catalysis. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of Bicyclo[10.1.0]tridecan-2-ol. One direction is the development of this compound-based polymers with unique properties for various applications. Another direction is the study of this compound as a potential drug delivery agent for poorly soluble drugs. Additionally, the study of this compound as a chiral ligand for asymmetric catalysis could lead to the development of new catalytic systems with high enantioselectivity. Finally, further studies on the mechanism of action of this compound could lead to the development of new drugs for the treatment of inflammatory diseases and cancer.
Conclusion:
This compound is a cyclic alcohol compound that has been studied for its potential applications in various fields including medicinal chemistry, material science, and catalysis. Its ability to form stable inclusion complexes with various drugs and act as a chiral ligand for asymmetric catalysis make it a promising compound for future research. Further studies on the mechanism of action of this compound could lead to the development of new drugs for the treatment of inflammatory diseases and cancer.
Méthodes De Synthèse
Bicyclo[10.1.0]tridecan-2-ol can be synthesized through a multi-step process starting from the commercially available compound, 1,10-decanediol. The synthesis involves cyclization of the decanediol using sodium hydride and iodine to form the bicyclic ring system. The final step involves the reduction of the intermediate compound to yield this compound.
Applications De Recherche Scientifique
Bicyclo[10.1.0]tridecan-2-ol has been studied for its potential applications in various fields including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied as a potential drug delivery agent due to its ability to form stable inclusion complexes with various drugs. In material science, this compound has been used as a building block for the synthesis of novel polymers with unique properties. In catalysis, this compound has been used as a chiral ligand for asymmetric catalysis.
Propriétés
Formule moléculaire |
C13H24O |
|---|---|
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
bicyclo[10.1.0]tridecan-11-ol |
InChI |
InChI=1S/C13H24O/c14-13-9-7-5-3-1-2-4-6-8-11-10-12(11)13/h11-14H,1-10H2 |
Clé InChI |
SPQXQKQSLNNEEN-UHFFFAOYSA-N |
SMILES |
C1CCCCC2CC2C(CCCC1)O |
SMILES canonique |
C1CCCCC2CC2C(CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-iodo-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B295892.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)

![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)






